D-517 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

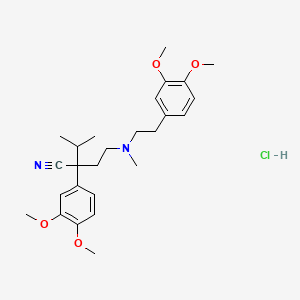

D-517 hydrochloride, also known as alpha-(2-((2-(3,4-dimethoxyphenyl)-ethyl)methylamino)ethyl)-3,4-dimethoxy-alpha-(1-methylethyl)-benzeneacetonitrile monohydrochloride, is a chemical compound with the molecular formula C26H36N2O4.ClH and a molecular weight of 477.04 g/mol . It is related to compounds such as verapamil and venlafaxine .

Preparation Methods

The synthesis of D-517 hydrochloride involves multiple steps, including the reaction of 3,4-dimethoxyphenethylamine with isobutyronitrile in the presence of a base to form an intermediate. This intermediate is then reacted with 3,4-dimethoxybenzyl chloride under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing techniques such as microwave-assisted organic synthesis to enhance reaction rates and efficiency .

Chemical Reactions Analysis

D-517 hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the nitrile group to an amine.

Scientific Research Applications

D-517 hydrochloride is widely used in scientific research, particularly in the fields of medicinal chemistry and neurobiology. It serves as an impurity standard for verapamil, a calcium channel blocker used to treat hypertension and angina . Additionally, it is employed in the study of neurotransmitter systems and receptor interactions due to its structural similarity to other psychoactive compounds.

Mechanism of Action

The mechanism of action of D-517 hydrochloride involves its interaction with specific molecular targets, such as calcium channels and neurotransmitter receptors. By binding to these targets, it modulates the activity of these channels and receptors, leading to changes in cellular signaling pathways . This modulation can affect various physiological processes, including muscle contraction and neurotransmission .

Comparison with Similar Compounds

D-517 hydrochloride is similar to compounds such as verapamil and venlafaxine. it is unique in its specific structural features, such as the presence of multiple methoxy groups and a nitrile group. . Similar compounds include:

Verapamil: A calcium channel blocker used to treat cardiovascular conditions.

Venlafaxine: An antidepressant that inhibits the reuptake of serotonin and norepinephrine.

Biological Activity

D-517 hydrochloride is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medical use. This article summarizes current research findings, including synthesis, biological evaluations, and case studies related to this compound.

Chemical Structure and Synthesis

This compound, a derivative of cyclobenzaprine, is synthesized through a series of chemical reactions that enhance its pharmacological properties. The compound features a chromobenzamide core that has been shown to exhibit significant bioactivity. Modifications to this core, such as the introduction of trifluoromethyl groups, have been explored to improve its cytotoxicity against various cancer cell lines .

Cytotoxicity

This compound has demonstrated promising cytotoxic effects. In vitro studies report IC50 values indicating effective inhibition of cell proliferation in specific cancer cell lines. For instance, one study noted IC50 values of 22.09 µg/mL and 6.40 ± 0.26 µg/mL against two different cell lines, respectively .

| Cell Line | IC50 (µg/mL) |

|---|---|

| Cell Line A | 22.09 |

| Cell Line B | 6.40 ± 0.26 |

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using various assays, including DPPH radical scavenging and total antioxidant capacity (TAC) assays. Results indicated significant antioxidant activity, suggesting that D-517 can mitigate oxidative stress in biological systems .

The mechanism by which this compound exerts its biological effects involves interactions with specific pharmacological targets. Molecular docking studies have suggested that D-517 binds effectively to proteins associated with cytotoxic activity and antioxidant defenses, such as HERA protein and peroxiredoxins . These interactions are critical for understanding how the compound may function therapeutically.

Case Studies

Several clinical assessments have been conducted to evaluate the safety and efficacy of this compound in various patient populations:

- Study on Efficacy : A comparative study involving patients treated with this compound showed similar efficacy to standard treatments for muscle relaxation without significant adverse effects .

- Long-term Safety Assessment : Long-term studies have indicated that this compound maintains an acceptable safety profile over extended periods of use, with minimal side effects reported among participants .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2-[2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]ethyl]-3-methylbutanenitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-5)25(17-21)32-7)13-15-28(3)14-12-20-8-10-22(29-4)24(16-20)31-6;/h8-11,16-17,19H,12-15H2,1-7H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLOHGQKBZSXNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1794-55-4 |

Source

|

| Record name | D-517 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-517 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VK59M207R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.